molecular formula C20H28N2O6S2 B3273998 4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide CAS No. 59945-35-6

4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide

Cat. No.: B3273998
CAS No.: 59945-35-6
M. Wt: 456.6 g/mol
InChI Key: PIKLTJJCUQYAIX-UHFFFAOYSA-N
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Description

4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide (referred to as Compound 11 in some sources) is a bis-sulfonamide featuring two 4-methylbenzenesulfonamide groups connected via a triethylene glycol-like chain (ethoxyethoxyethyl linker). Its synthesis involves treating 2,2-(ethylenedioxy)bis(ethylamine) with tosyl chloride and triethylamine in dry dichloromethane, yielding the product in high purity and significant yield . The compound’s structure is characterized by flexibility due to the ethoxy chain, which may enhance solubility and bioavailability compared to rigid analogs.

Properties

IUPAC Name

4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6S2/c1-17-3-7-19(8-4-17)29(23,24)21-11-13-27-15-16-28-14-12-22-30(25,26)20-9-5-18(2)6-10-20/h3-10,21-22H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKLTJJCUQYAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOCCOCCNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a sulfonamide group that is known for its antibacterial properties, and an ether linkage that may enhance its bioavailability.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

  • Core Structure : The compound contains a benzenesulfonamide moiety, which is critical for its biological activity.
  • Substituents : The presence of methyl and ethoxy groups may influence the pharmacokinetics and pharmacodynamics of the compound.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial properties. Various studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against a range of pathogens. For instance:

  • In Vitro Studies : Research indicates that sulfonamide compounds can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. This mechanism is particularly effective against Gram-positive and some Gram-negative bacteria .
  • Clinical Relevance : The effectiveness of these compounds in treating infections has been well-documented, with particular emphasis on their role in managing urinary tract infections and respiratory infections.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of sulfonamide derivatives. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases:

  • Cytokine Modulation : In vitro assays have shown that certain sulfonamides can reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing chronic inflammatory conditions .
  • Case Studies : Clinical case studies have reported improvements in patients with inflammatory diseases following treatment with sulfonamide derivatives, highlighting their therapeutic potential beyond antimicrobial applications .

Anticancer Activity

Emerging evidence suggests that this class of compounds may possess anticancer properties:

  • Mechanisms of Action : Studies indicate that sulfonamides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
  • Research Findings : A recent investigation demonstrated that a related sulfonamide compound inhibited tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Data Tables

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryCytokine modulation
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)

  • Structure : Contains a central benzilideneaniline group linking two benzenesulfonamide moieties, introducing rigidity and planarity .
  • Activity : ATP-competitive dual inhibitor of sphingosine kinases SphK1/2 (Ki = 27 μM for SphK1; 7 μM for SphK2), with implications in cancer and inflammation .
  • Key Differences :
    • The benzilideneaniline linker in MP-A08 enables π-π stacking interactions with enzyme active sites, enhancing target binding .
    • Compound 11’s flexible ethoxy chain may favor solubility but lacks the planar structure required for ATP-binding pocket interactions .

4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Structure : Features a 5-methyloxazole substituent on the sulfonamide nitrogen, introducing heterocyclic diversity .
  • Activity : Synthesized for antimicrobial screening, leveraging sulfonamide’s historical role in targeting bacterial dihydropteroate synthase (DHPS) .
  • Compound 11’s bis-sulfonamide design may confer broader enzyme inhibition but lacks the oxazole’s heterocyclic pharmacophore .

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

  • Structure : Incorporates a chiral cyclohexyl ring, introducing stereochemical complexity and conformational constraints .
  • Activity : Marketed as a drug intermediate, likely for chiral-specific targets such as proteases or kinases .
  • Compound 11’s lack of stereocenters simplifies synthesis and scalability .

4-METHYL-N-{2-[(4-METHYLPHENYL)SULFONYLAMINO]ETHYL}BENZENESULFONAMIDE

  • Structure : A tris-sulfonamide with branched alkylamine linkages, significantly increasing molecular weight and complexity .
  • Key Differences :
    • The branched structure may hinder membrane permeability compared to Compound 11’s linear chain .
    • Higher molecular weight (500.64 g/mol for Compound 11 vs. >600 g/mol for this analog) could impact pharmacokinetics .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity Solubility & Synthesis Notes
Compound 11 500.64 Bis-sulfonamide, ethoxyethoxyethyl Not explicitly reported High yield synthesis (~Scheme 5)
MP-A08 ~494.59 (calc.) Benzilideneaniline linker Dual SphK1/2 inhibitor (Ki = 7–27 μM) Moderate solubility due to rigidity
Oxazole derivative 342.41 (calc.) 5-methyloxazole substituent Antimicrobial screening Heterocyclic design enhances polarity
Cyclohexyl derivative ~434.54 (calc.) Chiral cyclohexyl group Drug intermediate Stereochemistry complicates synthesis
Tris-sulfonamide >600 (calc.) Branched tris-sulfonamide Undisclosed Likely low solubility

Q & A

Q. What are the established synthesis routes for this compound, and how can purity be optimized?

The compound is synthesized via multi-step reactions involving sulfonamide coupling and etherification. A validated method includes:

  • Step 1 : Reacting 2-aminobenzyl alcohol with 4-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) with sodium carbonate to form the sulfonamide intermediate .
  • Step 2 : Oxidation of the intermediate using MnO₂ to introduce the aldehyde group.
  • Purification : Column chromatography (silica gel) and recrystallization from n-hexane/CCl₄ yield high-purity crystals (>95%) suitable for X-ray analysis .
  • Key considerations : Monitor reaction temperature (20–25°C) and stoichiometric ratios to avoid side products like over-oxidized derivatives.

Q. How is structural characterization performed for this sulfonamide derivative?

  • X-ray crystallography confirms bond angles and spatial arrangement, e.g., tetrahedral geometry at sulfur (S1) and planar trigonal geometry at nitrogen (N1) .
  • Spectroscopic methods : Use 1H^1H/13C^{13}C NMR to verify substituent positions (e.g., methyl and ethoxy groups) and FT-IR to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) and fragmentation patterns to validate the structure .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Reported in polar aprotic solvents (e.g., DMSO, THF) but limited in water. Conflicting solubility data (e.g., >61.3 µg/mL in some studies) may arise from crystallinity variations or impurities .
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of sulfonamide bonds. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can biological activity be systematically evaluated for this compound?

  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., human CA-II) using stopped-flow CO₂ hydration methods. Compare IC₅₀ values with acetazolamide as a positive control .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Validate selectivity via non-malignant cell lines (e.g., HEK-293) .
  • Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .

Q. What experimental designs assess environmental fate and ecotoxicological impacts?

  • Degradation studies : Simulate abiotic hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, 300–400 nm) to identify breakdown products via LC-MS .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
  • Ecotoxicity : Conduct acute/chronic exposure tests on soil microorganisms (e.g., Pseudomonas putida) to evaluate growth inhibition and metabolic disruption .

Q. How should researchers address discrepancies in physicochemical or bioactivity data?

  • Controlled replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature) to isolate variables.
  • Advanced analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and differential scanning calorimetry (DSC) to detect polymorphic forms .
  • Meta-analysis : Compare datasets across studies (e.g., PubChem, Acta Crystallographica) to identify trends or outliers in solubility or potency .

Q. What computational approaches predict interaction mechanisms with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., carbonic anhydrase). Validate with crystallographic data from related sulfonamides .
  • QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in target proteins .

Methodological Best Practices

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) and anhydrous solvents to minimize oxidation byproducts .
  • Bioassays : Include vehicle controls (e.g., DMSO) to account for solvent-induced cytotoxicity .
  • Environmental studies : Follow OECD guidelines for reproducibility and regulatory relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide
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4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide

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